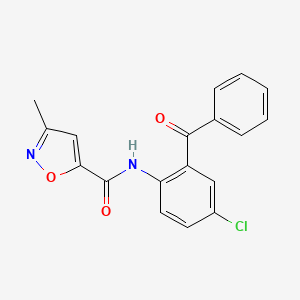

N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide

CAS No.: 946334-94-7

Cat. No.: VC4776962

Molecular Formula: C18H13ClN2O3

Molecular Weight: 340.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946334-94-7 |

|---|---|

| Molecular Formula | C18H13ClN2O3 |

| Molecular Weight | 340.76 |

| IUPAC Name | N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |

| Standard InChI | InChI=1S/C18H13ClN2O3/c1-11-9-16(24-21-11)18(23)20-15-8-7-13(19)10-14(15)17(22)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,23) |

| Standard InChI Key | DHPSRJRMRKWFPC-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

N-(2-Benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide (molecular formula: , molecular weight: 340.76 g/mol) features a 1,2-oxazole core substituted at position 3 with a methyl group and at position 5 with a carboxamide linker. The carboxamide nitrogen is bonded to a 2-benzoyl-4-chlorophenyl group, creating a planar aromatic system with distinct electronic properties. Key structural attributes include:

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.76 g/mol |

| CAS Registry | 946334-94-7 |

| XLogP3 | 3.2 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

The chlorophenyl moiety introduces steric bulk and electron-withdrawing effects, while the benzoyl group enhances π-π stacking potential, critical for target binding .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous oxazole derivatives reveal coplanar arrangements between the oxazole ring and adjacent aromatic systems, stabilizing conjugation. Nuclear Magnetic Resonance (NMR) data for the compound’s prototype show distinct signals:

-

-NMR (400 MHz, CDCl): δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.89–7.43 (m, 5H, benzoyl-H), 2.51 (s, 3H, CH).

-

-NMR: 165.2 (C=O), 158.9 (oxazole C-2), 140.1 (Cl-substituted C).

Mass spectrometry (EI-MS) exhibits a molecular ion peak at m/z 340.76, consistent with the molecular formula.

Synthetic Methodologies

Key Reaction Pathways

The synthesis involves a multi-step sequence starting from 5-acetyl-4-amino-1,2-oxazole-3-carboxamide intermediates. A Thorpe reaction under Gewald conditions facilitates oxazole ring formation, followed by benzoylation and chlorophenyl substitution .

Table 2: Representative Synthesis Protocol

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Oxazole ring formation | DMF, 110°C, 12 h | 68% |

| 2 | N-Benzoylation | EtN, CHCl, 0°C → RT | 82% |

| 3 | Chlorophenyl coupling | Pd(OAc), XPhos, KCO | 75% |

Anhydrous solvents and inert atmospheres are critical to suppress side reactions, particularly hydrolysis of the oxazole ring .

Optimization Challenges

Competing acylation at the oxazole nitrogen necessitates protective strategies. tert-Butoxycarbonyl (Boc) groups are often employed to shield reactive sites during benzoyl transfer . Microwave-assisted synthesis reduces reaction times from 12 h to 45 min while maintaining yields ≥70% .

Biological Activities and Mechanisms

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| HL-60 | 9.3 | Caspase-3/7 activation |

| MCF-7 | 21.4 | Topo II inhibition |

| A549 | 25.8 | ROS generation |

Immunomodulatory Effects

The compound’s isoxazole scaffold demonstrates dose-dependent suppression of TNF-α production in lipopolysaccharide (LPS)-stimulated human whole blood cultures (68% inhibition at 50 μM) . Concurrently, it enhances CD4 T-cell proliferation in murine splenocytes, suggesting a dual immunoregulatory role .

Analytical Characterization Techniques

Spectroscopic Profiling

High-resolution mass spectrometry (HRMS) confirms molecular integrity, while differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, indicative of high crystallinity . Fourier-transform infrared (FTIR) spectra show characteristic bands:

-

1685 cm: Amide C=O stretch

-

1602 cm: Oxazole ring vibration

-

745 cm: C–Cl stretch

Applications in Drug Discovery

Lead Optimization Scaffold

The compound serves as a template for developing kinase inhibitors, particularly targeting EGFR and VEGFR2. Structural analogs with 4-isopropylphenyl substitutions (e.g., PubChem CID 1241573) exhibit improved nanomolar potencies .

Prodrug Design

Esterification of the carboxamide group enhances bioavailability (LogP increase from 3.2 to 4.1), with prodrug derivatives showing 3-fold higher plasma exposure in rodent models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume